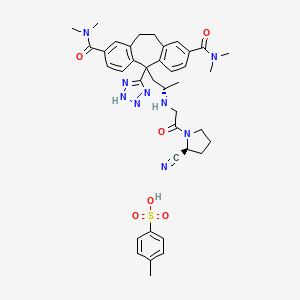
Amino-PEG8-Acid
Overview
Description
Synthesis Analysis
The synthesis of Amino-PEG8-Acid involves the introduction of a Cys residue in the heteroaromatic sequence of (FY)3 and in its PEGylated variant . The physicochemical characterization indicates that both FYFCFYF and PEG8-FYFCFYF are able to self-assemble in supramolecular nanostructures .Molecular Structure Analysis
This compound has a molecular structure represented by the chemical formula C19H39NO10 . The single molecular weight dPEG spacer arms between the terminal amine and the terminal carboxylic acid are of exact length (32.2 Å), allowing for precise spatial control .Chemical Reactions Analysis
The amine group of this compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . UV detection for amino acids in most cases requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range .Physical And Chemical Properties Analysis
This compound is a water-soluble PEG linker . It has a chemical formula of C19H39NO10 and is hydrophilic and non-immunogenic, imparting greater water solubility and hydrodynamic volume to target molecules .Scientific Research Applications
Hydrogel Scaffolds for Tissue Engineering :
- Amino-PEG8-Acid, as part of peptide-based hydrogels, has been used for tissue engineering. The hydrogels, which mimic extracellular matrices, are suitable for cell growth and tissue engineering due to their mechanical properties, stability, and biofunctionality (Diaferia et al., 2019).
- Another study also developed a novel hybrid polymer-peptide conjugate using this compound for hydrogel scaffolds. These hydrogels showed potential for scaffold applications in tissue engineering (Diaferia et al., 2020).
Drug Delivery and Targeting :
- In drug delivery systems, this compound conjugates have been used to target tumor cells. These conjugates are designed to interact specifically with proteins overexpressed in tumoral cells, making them effective for targeted drug delivery (Stella et al., 2000).
Protein PEGylation and Therapeutics :
- This compound plays a critical role in protein PEGylation, enhancing the pharmacokinetics and pharmacodynamics of therapeutic proteins. This process involves attaching PEG to proteins or peptides, which can improve their solubility, stability, and reduce immunogenicity (Roberts et al., 2002).
- Specific PEGylation of proteins using this compound can improve therapeutic outcomes by optimizing the bioactivity and reducing potential immunogenic responses (Zhang et al., 2012).
Imaging Applications :
- This compound derivatives have been used in the development of radiolabeled peptides for imaging applications. For instance, these derivatives have been applied to improve the targeting and imaging properties of certain peptides in melanoma (Guo & Miao, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The development of peptide drugs, including those involving PEG linkers like Amino-PEG8-Acid, is one of the hottest topics in pharmaceutical research . The pursuit of ADCs with optimal therapeutic windows has resulted in remarkable progress in the discovery and development of novel linkers . The advances of linkers over the past 5 years are reviewed .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKOHZCQTVYVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200357 | |
| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756526-04-2 | |
| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-PEG8-Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)





![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

